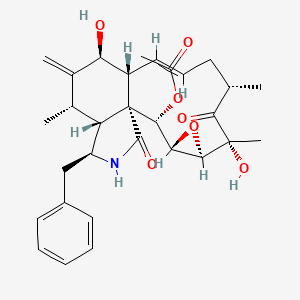

19,20-Epoxycytochalasin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

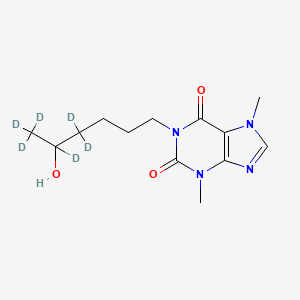

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasin family, which are known for their diverse biological activities. This compound was first isolated from the fungus Xylaria hypoxylon and has been studied for its cytotoxic properties against various tumor cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 19,20-Epoxycytochalasin D involves the isolation from fungal sources. The fungus Xylaria hypoxylon is cultured, and the compound is extracted using organic solvents. The structure of this compound has been confirmed through extensive spectroscopic studies, including 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it typically involves large-scale fermentation of the fungal source followed by extraction and purification processes. The use of advanced chromatographic techniques ensures the purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

19,20-Epoxycytochalasin D undergoes various chemical reactions, including oxidation and reduction. For instance, chemical oxidation using the Dess-Martin reagent can produce oxidized metabolites .

Common Reagents and Conditions

Oxidation: Dess-Martin reagent is commonly used for the oxidation of this compound.

Reduction: Standard reducing agents can be employed, although specific conditions for this compound are less documented.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of this compound, which have been studied for their reduced cytotoxic potential compared to the parent compound .

Aplicaciones Científicas De Investigación

19,20-Epoxycytochalasin D has been extensively studied for its cytotoxic activity against various cancer cell lines. It shows potent activity against tumor cell lines such as P-388 . Additionally, it has been investigated for its potential antiplasmodial activity and phytotoxicity . The compound’s ability to inhibit cell division and affect cell morphology makes it a valuable tool in biological and medical research.

Mecanismo De Acción

The mechanism of action of 19,20-Epoxycytochalasin D involves the inhibition of actin polymerization, which disrupts the cytoskeleton of cells. This leads to the inhibition of cell division and induces cytotoxic effects. The compound targets key regulators of the cell cycle, including cyclin-dependent kinases .

Comparación Con Compuestos Similares

Similar Compounds

- 19,20-Epoxycytochalasin C

- Cytochalasin D

- Cytochalasin C

- 19,20-Epoxycytochalasin Q

Uniqueness

19,20-Epoxycytochalasin D is unique due to its specific stereochemistry and potent cytotoxic activity. Compared to other cytochalasins, it has shown significant activity against certain tumor cell lines, making it a compound of interest in cancer research .

Propiedades

Fórmula molecular |

C30H37NO7 |

|---|---|

Peso molecular |

523.6 g/mol |

Nombre IUPAC |

[(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |

Clave InChI |

WHJRAYUHVRYTTH-MQQXPATASA-N |

SMILES isomérico |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |

SMILES canónico |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)